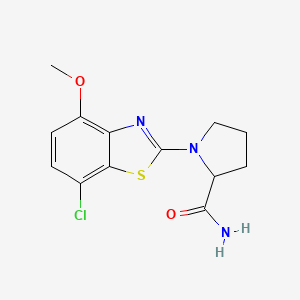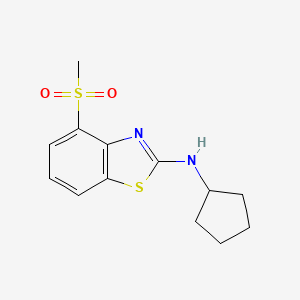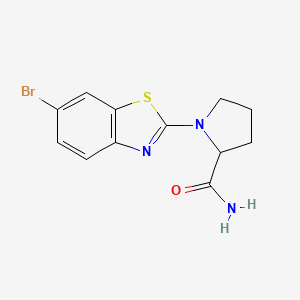![molecular formula C15H19N5O2S2 B6444827 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile CAS No. 2640873-74-9](/img/structure/B6444827.png)
2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile is an intriguing chemical compound due to its unique structure and potential applications in various scientific fields. Its structural complexity opens up numerous possibilities for chemical reactions and interactions, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
To synthesize this compound, researchers typically follow a multi-step process involving the formation of key intermediates and the careful control of reaction conditions. The synthetic route usually includes:
Formation of the pyrimidine core: : The pyrimidine core is constructed using suitable precursors such as aldehydes or ketones with reagents like formamide or its derivatives.
Introduction of substituents: : The introduction of the methylsulfanyl and thiomorpholine-4-carbonyl groups occurs through specific substitution reactions. This can involve nucleophilic substitution or addition-elimination mechanisms.
Final steps: : The formation of the nitrile group at the 5-position is typically achieved via cyanation reactions using reagents like sodium cyanide or trimethylsilyl cyanide.
Industrial production of 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile would require optimized conditions for each step to ensure high yield and purity, often involving the use of advanced techniques like high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
This compound undergoes various types of chemical reactions:
Oxidation: : It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : The pyrimidine ring is amenable to substitution reactions, particularly nucleophilic substitutions, involving reagents like sodium hydride or organolithium compounds.
科学的研究の応用
In chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel chemical entities.
In biology and medicine, 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile has potential as a pharmacological agent. It may interact with specific molecular targets, influencing biological pathways and showing promise in treating certain diseases.
In the industrial sector, this compound can be utilized in the development of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, if used as a pharmacological agent, it could bind to enzymes or receptors, modulating their activity. The thiomorpholine and morpholine groups may play a critical role in these interactions, influencing the compound's binding affinity and selectivity.
The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application.
類似化合物との比較
When compared to other pyrimidine-based compounds, 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile stands out due to the presence of both thiomorpholine and morpholine rings, which are less common in similar structures. These groups contribute to its unique chemical reactivity and biological activity.
Similar compounds might include:
Pyrimidine-5-carbonitrile derivatives without the methylsulfanyl or thiomorpholine groups.
Other substituted pyrimidines with different functional groups at the 2- and 4-positions.
Compounds with similar core structures but different substituent patterns.
特性
IUPAC Name |
2-methylsulfanyl-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c1-23-15-17-9-11(8-16)13(18-15)20-2-5-22-12(10-20)14(21)19-3-6-24-7-4-19/h9,12H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVFBDQXDKDJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCOC(C2)C(=O)N3CCSCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6444747.png)
![4-(2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6444757.png)


![1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine](/img/structure/B6444773.png)
![2-cyclopropyl-4-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B6444778.png)
![N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444786.png)
![N,N-dimethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444799.png)
![1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444804.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine](/img/structure/B6444812.png)
![3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6444819.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444822.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine](/img/structure/B6444847.png)

